Home > Products > Screening Compounds P90225 > 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
7-phenylthieno[3,2-d]pyrimidin-4(3H)-one - 156424-60-1

7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Catalog Number: EVT-3242496
CAS Number: 156424-60-1
Molecular Formula: C12H8N2OS
Molecular Weight: 228.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methyl-8-nitroquinazolin-4(3H)-one

Compound Description: This compound served as a starting point in the development of novel Clostridium difficile inhibitors. It displayed moderate potency against two pathogenic C. difficile strains (ATCC BAA 1870 and ATCC 43255) with an MIC of 312/156 µM [].

Relevance: While structurally distinct from 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, this compound shares a quinazolin-4(3H)-one core, highlighting the exploration of various heterocyclic scaffolds containing the pyrimidin-4(3H)-one moiety for biological activity. This compound's progression led to the development of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as more potent C. difficile inhibitors [].

2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (6a)

Compound Description: This compound is a lead compound identified for its potent activity against C. difficile (MIC = 19/38 µM). It exhibited improved potency compared to the initial hit compound 2-methyl-8-nitroquinazolin-4(3H)-one and showed selectivity over normal gut microflora. It also demonstrated favorable safety profiles, with CC50s > 606 µM against mammalian cell lines, and acceptable stability in simulated gastric and intestinal fluid [].

Relevance: This compound exemplifies the successful utilization of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold for developing C. difficile inhibitors. It shares the core structure with 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, differing in the substitution at the 7-position. This structural similarity emphasizes the significance of the thieno[3,2-d]pyrimidin-4(3H)-one core for biological activity and highlights the potential of modifications at the 7-position for optimizing potency and other pharmacological properties [].

2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives

Compound Description: This series of compounds exhibited potent phosphodiesterase 7 (PDE7) inhibitory activity. These derivatives were designed based on structure-activity relationships and computational modeling, resulting in compounds with desirable potency and selectivity for PDE7 [].

Relevance: These derivatives share the thieno[3,2-d]pyrimidin-4(3H)-one core with 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, highlighting the versatility of this scaffold for targeting different enzymes. Modifications at the 2-position with cyclopentylamino groups and further substitutions at other positions of the thienopyrimidinone ring resulted in enhanced PDE7 inhibitory activity and selectivity [].

6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (BMS-814580)

Compound Description: This compound is a highly potent and efficacious melanin-concentrating hormone receptor 1 (MCHR1) antagonist. It demonstrated favorable pharmacokinetic and pharmacodynamic properties, leading to its development as a promising anti-obesity agent [].

Relevance: This compound showcases the potential of modifying the thieno[3,2-d]pyrimidin-4(3H)-one scaffold at various positions to achieve potent and selective modulation of MCHR1. It shares the core structure with 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, but with distinct substitutions at the 3- and 6-positions, demonstrating the adaptability of this scaffold for targeting different receptors involved in energy homeostasis [].

Gamhepathiopine (M1)

Compound Description: Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, acts as a multi-stage antiplasmodial agent, targeting all developmental stages of the human malarial parasite P. falciparum [].

Classification

This compound can be classified under:

  • Chemical Class: Heterocycles
  • Sub-class: Thienopyrimidines
  • Functional Group: Ketone
Synthesis Analysis

The synthesis of 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can be achieved through various methods, with one notable approach being the Gewald reaction. This method typically involves the reaction of α-cyano ketones with elemental sulfur and amines or other nucleophiles.

General Synthetic Route

  1. Starting Materials: The synthesis starts with appropriate α-cyano ketones and thioketones.
  2. Reagents: Elemental sulfur and a base (such as morpholine) are used.
  3. Conditions: The reaction is conducted in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
  4. Isolation: The product is isolated through crystallization or chromatography after the reaction is complete.

For example, a synthesis described in literature involves heating a mixture of 2-amino thiophene derivatives with α-cyanoacetamide under reflux conditions, leading to the formation of thienopyrimidine derivatives including 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one .

Molecular Structure Analysis

The molecular structure of 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can be analyzed using various spectroscopic techniques:

Structural Features

  • Molecular Formula: C12H9N3OS
  • Molecular Weight: Approximately 233.29 g/mol
  • Key Functional Groups:
    • Thieno ring (a five-membered ring containing sulfur)
    • Pyrimidine ring (a six-membered ring containing nitrogen)
    • A phenyl group attached to the thieno ring

Spectroscopic Data

  1. Nuclear Magnetic Resonance (NMR): Characteristic peaks corresponding to hydrogen atoms in the aromatic rings and those on the thieno and pyrimidine structures.
  2. Infrared (IR) Spectroscopy: Peaks indicating C=O stretching vibrations typical of ketones.
Chemical Reactions Analysis

7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one is known to participate in various chemical reactions due to its electrophilic nature:

Notable Reactions

  1. Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack by amines or alcohols.
  2. Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols under suitable conditions.
  3. Condensation Reactions: It can react with other electrophiles to form more complex structures.

These reactions are significant for developing derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action for compounds like 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one often involves the inhibition of specific enzymes or receptors in biological systems:

Biological Targets

  1. Kinase Inhibition: Many thienopyrimidine derivatives act as inhibitors of protein kinases, which play crucial roles in cell signaling pathways.
  2. Antitumor Activity: They have been evaluated for their ability to inhibit tumor cell growth in various cancer cell lines, suggesting potential applications in cancer therapy.

The specific binding interactions and conformational changes upon binding to target proteins can be elucidated using X-ray crystallography and molecular docking studies .

Physical and Chemical Properties Analysis

Key Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
  • Melting Point: Specific melting points may vary based on purity and synthesis methods but generally fall within a defined range for thienopyrimidine derivatives.

Stability

The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.

Applications

7-Phenylthieno[3,2-d]pyrimidin-4(3H)-one has several notable applications in scientific research:

  1. Anticancer Agents: Its derivatives have shown promising results against various cancer types through mechanisms involving kinase inhibition.
  2. Antimicrobial Activity: Some studies indicate potential efficacy against bacterial strains.
  3. Pharmaceutical Development: As a scaffold for designing new drugs targeting specific biological pathways.
Introduction to Thienopyrimidine Scaffolds in Drug Discovery

Thienopyrimidines represent a privileged structural motif in medicinal chemistry due to their bioisosteric relationship with purine nucleotides. This molecular framework comprises a fused heterocyclic system featuring a thiophene ring condensed with a pyrimidine ring, resulting in three distinct isomers differentiated by fusion orientation: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine [1] [2]. These scaffolds exhibit remarkable structural versatility, enabling synthetic modifications at multiple positions that profoundly influence their biological activity profiles. The electron distribution within the fused ring system facilitates molecular recognition by diverse biological targets, particularly ATP-binding sites in kinases and nucleotide-binding domains in other enzymes [3]. Historically, this adaptability has positioned thienopyrimidines as critical pharmacophores in oncology, inflammation, and infectious disease therapeutics, with several derivatives progressing to clinical evaluation or market approval [2] [7].

Structural Significance of Thieno[3,2-d]pyrimidin-4(3H)-one Core

The thieno[3,2-d]pyrimidin-4(3H)-one core distinguishes itself pharmacologically from other isomers through its hydrogen-bonding topology and electron density distribution. The [3,2-d] fusion pattern positions the pyrimidine nitrogen atoms at N1 and N3, creating a hydrogen bond acceptor profile that closely mimics the N1 and N7 positions of adenine—a critical feature for targeting purine-binding enzymes [1]. The carbonyl group at C4 serves as an additional hydrogen bond acceptor, while the ring fusion sulfur atom contributes to hydrophobic interactions within target binding pockets [2].

Table 1: Comparative Analysis of Thienopyrimidine Isomers

Isomer TypeElectron Density DistributionHydrogen Bonding CapacitySynthetic AccessibilityDocumented Bioactivities
Thieno[2,3-d]pyrimidineDelocalized across both ringsThree H-bond acceptorsModerateAnticancer, antimicrobial
Thieno[3,2-d]pyrimidineConcentrated at N3-C4 carbonylFour H-bond acceptorsHighKinase inhibition, CNS modulation
Thieno[3,4-d]pyrimidineLocalized at pyrimidine nitrogensTwo H-bond acceptorsChallengingLimited biological data

The planar conformation of the bicyclic system facilitates stacking interactions with aromatic residues in enzyme binding sites, while the acidic N3-H (pKa ~8-10) enables ionization under physiological conditions, enhancing water solubility and target engagement [1]. Synthetic accessibility further elevates the importance of this core, with efficient routes exploiting cyclization reactions between readily available 2-aminothiophene-3-carboxylate derivatives and carbonyl/nitrile reactants:

  • Formamide Cyclization: Heating 5-ethoxycarbonyl-4-methylthiophen-2-amine with excess formamide at 150°C yields the unsubstituted core with >75% efficiency [1].
  • Nitrile Cyclocondensation: Treatment with trichloroacetonitrile in HCl-saturated acetic acid introduces electron-withdrawing groups at C2 (e.g., trichloromethyl) with 63-90% yields [1] [2].
  • Thiourea Cyclization: Reaction with potassium thiocyanate under acidic conditions provides 2-thioxo derivatives (58% yield), offering a sulfur handle for further functionalization [2].

Historical Development of Thienopyrimidine-Based Therapeutics

The therapeutic exploration of thienopyrimidines accelerated following the discovery of their kinase inhibitory potential in the early 2000s. Pioneering work focused on modifying the core scaffold at positions 2, 4, and 6 to optimize target affinity and pharmacokinetic properties. Notable milestones include:

  • Pictilisib (GDC-0941): A thieno[3,2-d]pyrimidine derivative acting as a potent pan-PI3K inhibitor that entered clinical trials for advanced solid tumors. Its structure features a sulfonylpiperazine moiety at position 6 and a morpholino group at position 2, demonstrating the scaffold's capacity for extensive substitution [3].
  • Olmutinib (HM61713): An FDA-approved third-generation EGFR inhibitor for non-small cell lung cancer, featuring a 4-anilino substitution pattern that enables covalent binding to Cys797 in EGFR T790M mutants [3].
  • Relugolix (TAK-385): A thieno[2,3-d]pyrimidin-4-amine derivative acting as a GnRH receptor antagonist that successfully completed Phase III trials for endometriosis and prostate cancer [1] [7].

Table 2: Clinically Advanced Thienopyrimidine-Based Therapeutics

CompoundCore StructureKey SubstitutionsPrimary TargetDevelopment Status
PictilisibThieno[3,2-d]pyrimidine6-(Sulfonylpiperazine), 2-morpholinoPI3Kα/δPhase II
OlmutinibThieno[3,2-d]pyrimidine4-(Anilino), acrylamide side chainEGFR T790MFDA Approved (2016)
RelugolixThieno[2,3-d]pyrimidine4-Aminopiperidine, urea linkageGnRH receptorMarketed (2020)
DDP-225Thieno[3,2-d]pyrimidine2-Dimethylaminoethyl, aryl ketone5-HT3 receptor/NRIPhase II (IBS)

The structural evolution reveals a consistent strategy: hydrophilic substitutions (e.g., morpholino, piperazine) at position 2 to enhance solubility, aryl/arylalkyl extensions at position 4 for deep pocket binding, and electron-withdrawing groups (e.g., sulfones, halogens) at positions 5-6 to modulate electronic properties [3] [7]. Patent analyses reveal escalating interest, with US7300935B2 covering diverse 4-anilino-6-phenyl derivatives specifically claiming kinase inhibition [7].

Rationale for 7-Phenyl Substitution: Bioactivity Hypotheses

The strategic incorporation of a phenyl group at position 7 (equivalent to position 6 in some numbering systems) of thieno[3,2-d]pyrimidin-4(3H)-one scaffolds addresses critical limitations in the unsubstituted core. This modification originates from several bioactivity-enhancing hypotheses:

  • Hydrophobic Pocket Occupation: Molecular modeling studies indicate that the 7-phenyl group extends orthogonally to the planar core, potentially occupying hydrophobic subpockets in kinase domains (e.g., EGFR, VEGFR) that are inaccessible to smaller substituents [3] [6]. The phenyl ring's π-system may engage in edge-to-face interactions with histidine or tryptophan residues, enhancing binding affinity [6].

  • Conformational Restriction: When combined with C2 substituents, the 7-phenyl group can restrict bond rotation, locking the molecule into bioactive conformations that reduce entropic penalties upon target binding. This effect is particularly pronounced when substituted phenyl groups (e.g., 4-fluorophenyl, 3-chlorophenyl) are employed [6].

  • Electron Density Modulation: Electron-withdrawing substituents on the phenyl ring (e.g., -F, -Cl, -CF₃) withdraw electron density from the thienopyrimidine core, potentially enhancing hydrogen bond acceptance at the C4 carbonyl oxygen and N1 nitrogen. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) may increase π-stacking capabilities [1] [3].

Recent experimental evidence supports these hypotheses:

  • In pulmonary metastatic melanoma models, 7-phenyl derivatives with 2-aminothiophene fragments (e.g., compound 9cb, 10ic, 11jc) demonstrated significant tumor nodule reduction (p<0.01 vs. controls) through pro-apoptotic mechanisms [6].
  • EGFR phosphorylation assays revealed that 7-phenyl analogs with meta-substitutions on the phenyl ring exhibited 3-5 fold greater potency than unsubstituted counterparts (IC₅₀ values 0.10-0.79 μM vs. >5 μM) [3].
  • Molecular docking of 7-phenyl derivatives in PI3Kγ demonstrated additional hydrophobic contacts with Val882, Ile881, and Ile831 compared to the parent scaffold [3].

Table 3: Structure-Activity Relationship of 7-Substituted Thieno[3,2-d]pyrimidin-4(3H)-ones

PositionSubstituentSynthetic Yield (%)Biological Activity EnhancementProposed Mechanism
7Phenyl65-803-5× ↑ EGFR inhibitionHydrophobic pocket occupation
74-Fluorophenyl55-7510× ↑ Antiproliferative activity (MDA-MB-231)Enhanced cell permeability
73-Trifluoromethylphenyl45-608× ↑ PI3Kδ affinityFluorine-protein dipole interactions
2Dimethylaminomethyl70-85Synergistic apoptosis induction with 7-phenylCharge-assisted hydrogen bonding
4Unsubstituted (OH/NH)N/ARequired for GnRH antagonism (Relugolix analogs)H-bond donation to His283 (GnRHR)

The therapeutic potential extends beyond oncology: Molecular dynamics simulations suggest 7-phenylthieno[3,2-d]pyrimidin-4(3H)-ones may effectively dock into the allosteric site of PDE7, with the phenyl group forming van der Waals contacts with Phe392 and Ile393 [4]. Additionally, their structural similarity to purines supports potential A2A adenosine receptor modulation for neurological applications [1] [7].

Properties

CAS Number

156424-60-1

Product Name

7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

IUPAC Name

7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C12H8N2OS

Molecular Weight

228.27

InChI

InChI=1S/C12H8N2OS/c15-12-11-10(13-7-14-12)9(6-16-11)8-4-2-1-3-5-8/h1-7H,(H,13,14,15)

InChI Key

KLHTXUMTNSNMNQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CNC3=O

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CNC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.